Cas no 1379762-29-4 (4-iodo-1-(3-methylbutyl)-1H-pyrazole)

4-iodo-1-(3-methylbutyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-iodo-1-(3-methylbutyl)-1H-pyrazole
- 1H-Pyrazole, 4-iodo-1-(3-methylbutyl)-
- F2147-6943
- MFCD20391594
- BS-21305
- AKOS013752814
- DTXSID90734766
- 4-Iodo-1-(3-methylbutyl)-1H-pyrazole
- 1379762-29-4
- 4-Iodo-1-isopentylpyrazole
- SCHEMBL16705409
- 4-Iodo-1-isopentyl-1H-pyrazole
-
- MDL: MFCD20391594
- インチ: InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3
- InChIKey: QKWYOXFJBPWNKT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 264.01235Da
- 同位素质量: 264.01235Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 117
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 17.8Ų
4-iodo-1-(3-methylbutyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB390955-1 g |
4-Iodo-1-isopentyl-1H-pyrazole |
1379762-29-4 | 1g |
€121.60 | 2022-03-02 | ||
TRC | I737263-100mg |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 100mg |
$ 80.00 | 2022-06-04 | ||
Life Chemicals | F2147-6943-0.25g |
4-iodo-1-(3-methylbutyl)-1H-pyrazole |
1379762-29-4 | 95%+ | 0.25g |
$53.0 | 2023-09-06 | |
TRC | I737263-10mg |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | I737263-50mg |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
Life Chemicals | F2147-6943-1g |
4-iodo-1-(3-methylbutyl)-1H-pyrazole |
1379762-29-4 | 95%+ | 1g |
$59.0 | 2023-09-06 | |
abcr | AB390955-25g |
4-Iodo-1-isopentyl-1H-pyrazole; . |
1379762-29-4 | 25g |
€858.00 | 2024-07-23 | ||
Chemenu | CM319732-25g |
4-Iodo-1-isopentylpyrazole |
1379762-29-4 | 95% | 25g |
$426 | 2021-08-18 | |
abcr | AB390955-5 g |
4-Iodo-1-isopentyl-1H-pyrazole |
1379762-29-4 | 5g |
€302.80 | 2022-03-02 | ||
Life Chemicals | F2147-6943-10g |
4-iodo-1-(3-methylbutyl)-1H-pyrazole |
1379762-29-4 | 95%+ | 10g |
$248.0 | 2023-09-06 |
4-iodo-1-(3-methylbutyl)-1H-pyrazole 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
4-iodo-1-(3-methylbutyl)-1H-pyrazoleに関する追加情報
Introduction to 4-iodo-1-(3-methylbutyl)-1H-pyrazole (CAS No. 1379762-29-4)
4-iodo-1-(3-methylbutyl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 1379762-29-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic compound features an iodine substituent at the 4-position of a pyrazole ring, which is further functionalized with a 3-methylbutyl side chain. The unique structural attributes of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms, which imparts remarkable stability and reactivity to the molecule. The presence of an iodine atom at the 4-position enhances its utility as a coupling agent in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the 3-methylbutyl group introduces steric hindrance and lipophilicity, influencing its solubility and metabolic behavior in biological systems.
In recent years, the pharmaceutical industry has shown increasing interest in pyrazole derivatives due to their diverse biological activities. Studies have demonstrated that pyrazole-based compounds exhibit properties ranging from anti-inflammatory and antimicrobial to anticancer and antiviral effects. The structural flexibility of 4-iodo-1-(3-methylbutyl)-1H-pyrazole allows for further derivatization, enabling researchers to tailor its pharmacokinetic and pharmacodynamic characteristics for specific therapeutic targets.
One of the most compelling aspects of this compound is its role in drug discovery and development. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, facilitating the construction of biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). For instance, recent advancements in medicinal chemistry have leveraged such transformations to synthesize novel kinase inhibitors and other targeted therapies. The 3-methylbutyl moiety also contributes to the compound's ability to interact with biological membranes, potentially enhancing drug delivery systems.
Moreover, the synthesis of 4-iodo-1-(3-methylbutyl)-1H-pyrazole has been optimized for scalability and efficiency, making it a practical choice for industrial applications. Modern synthetic methodologies have enabled the production of this compound in high yields with minimal byproducts, adhering to stringent quality control standards. This accessibility is crucial for academic and industrial researchers who require reliable starting materials for their investigations.
From a biological perspective, the combination of an iodine atom and a bulky alkyl group in 4-iodo-1-(3-methylbutyl)-1H-pyrazole suggests potential applications in modulating enzyme activity and receptor binding. Pyrazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The structural features of this compound may also allow it to interact with protein targets involved in cancer pathways, making it a promising scaffold for oncology research.
The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. For example, pyrazole-based compounds can be incorporated into ligands for metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. Additionally, derivatives of this molecule may serve as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
In conclusion, 4-iodo-1-(3-methylbutyl)-1H-pyrazole (CAS No. 1379762-29-4) represents a versatile and innovative compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and biologists alike, driving advancements in drug discovery, material science, and beyond. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone in modern chemical innovation.
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